7-Amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile 7-Amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile
Brand Name: Vulcanchem
CAS No.: 28524-59-6
VCID: VC17560263
InChI: InChI=1S/C6H4N6/c7-1-4-2-12-3-9-11-6(12)10-5(4)8/h2-3H,(H2,8,10,11)
SMILES:
Molecular Formula: C6H4N6
Molecular Weight: 160.14 g/mol

7-Amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile

CAS No.: 28524-59-6

Cat. No.: VC17560263

Molecular Formula: C6H4N6

Molecular Weight: 160.14 g/mol

* For research use only. Not for human or veterinary use.

7-Amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile - 28524-59-6

Specification

CAS No. 28524-59-6
Molecular Formula C6H4N6
Molecular Weight 160.14 g/mol
IUPAC Name 7-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile
Standard InChI InChI=1S/C6H4N6/c7-1-4-2-12-3-9-11-6(12)10-5(4)8/h2-3H,(H2,8,10,11)
Standard InChI Key QUGGYGUNIQTSCL-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=NC2=NN=CN21)N)C#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

7-Amino- triazolo[4,3-a]pyrimidine-6-carbonitrile belongs to the triazolopyrimidine family, a class of nitrogen-rich heterocycles. The core structure comprises a pyrimidine ring fused to a 1,2,4-triazole moiety, with an amino group (-NH2) at position 7 and a cyano group (-CN) at position 6. This arrangement confers distinct electronic and steric properties, facilitating interactions with biological macromolecules. The molecular formula is C6H4N6\text{C}_6\text{H}_4\text{N}_6, with a molar mass of 160.14 g/mol.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number28524-59-6
IUPAC Name7-amino- triazolo[4,3-a]pyrimidine-6-carbonitrile
Molecular FormulaC6H4N6\text{C}_6\text{H}_4\text{N}_6
Molecular Weight160.14 g/mol
Canonical SMILESC1=C(C(=NC2=NN=CN21)N)C#N
InChI KeyQUGGYGUNIQTSCL-UHFFFAOYSA-N

The planar structure of the triazolopyrimidine core allows for π-π stacking interactions, while the electron-withdrawing cyano group enhances reactivity in substitution and condensation reactions.

Synthesis and Industrial Production

Synthetic Routes

The compound is typically synthesized via a one-pot multicomponent reaction involving 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes. Sodium hydroxide in ethanol serves as the base and solvent, with reactions conducted under thermal or ultrasonic conditions to accelerate kinetics.

Representative Reaction Conditions:

  • Reactants: 3-amino-1,2,4-triazole (1 eq), malononitrile (1 eq), aryl aldehyde (1 eq)

  • Catalyst: NaOH (10 mol%)

  • Solvent: Ethanol

  • Temperature: 80°C (thermal) or 25–50°C (ultrasonic)

  • Yield: 70–85%

Ultrasonic irradiation reduces reaction time from hours to minutes by enhancing mass transfer and nucleation rates.

Green Chemistry Advancements

Industrial-scale production emphasizes sustainability through solvent recycling and catalysts like dicationic molten salts (e.g., 1,1′-butane-1,4-diylbis(3-methylimidazolium) dihydrogen phosphate). These ionic liquids improve atom economy and reduce waste, achieving yields exceeding 90% under mild conditions.

Biological Activities and Mechanisms

Enzyme Inhibition

The compound demonstrates potent inhibition of Janus kinases (JAK1 and JAK2), tyrosine kinases critical for cytokine signaling and immune regulation. By binding to the ATP-binding pocket of JAKs, it disrupts the JAK-STAT pathway, implicated in autoimmune diseases and hematologic malignancies.

Key Targets:

  • JAK1: Mediates interferon and interleukin signaling.

  • JAK2: Essential for erythropoietin and growth hormone signaling.

Table 2: Hypothesized Therapeutic Applications

Target PathwayDisease Relevance
JAK-STAT SignalingRheumatoid arthritis, leukemia
PLK1 InhibitionSolid tumors (e.g., lung, breast)
RORγt ModulationAutoimmune disorders

Applications in Medicinal Chemistry

Drug Design Considerations

The compound’s scaffold serves as a versatile pharmacophore for designing kinase inhibitors. Substituents at positions 6 and 7 can be modified to enhance selectivity and pharmacokinetic properties. For example:

  • Cyano Group (-CN): Improves membrane permeability and metabolic stability.

  • Amino Group (-NH2): Facilitates hydrogen bonding with catalytic lysine residues in kinases.

Preclinical Development Challenges

Despite its promise, the compound faces hurdles in drug development:

  • Solubility: Low aqueous solubility limits bioavailability.

  • Off-Target Effects: Cross-reactivity with unrelated kinases requires structural optimization.

Comparison with Related Compounds

Structural Analogues

  • 1,2,4-Triazolo[1,5-a]pyrimidines: Differ in ring fusion position, reducing JAK2 affinity by 40% compared to the [4,3-a] isomer.

  • Pyrazolo[3,4-d]pyrimidines: Exhibit broader kinase inhibition but lower metabolic stability due to additional nitrogen atoms.

Unique Advantages

The [4,3-a] fusion pattern in 7-amino- triazolo[4,3-a]pyrimidine-6-carbonitrile optimizes steric complementarity with JAK isoforms, enabling selective inhibition with minimal off-target effects.

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